Diethyl Pyridine-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

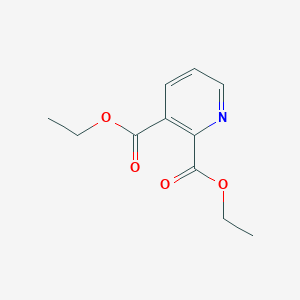

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVYVINPLCASPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447281 | |

| Record name | Diethyl Pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-22-8 | |

| Record name | 2,3-Diethyl 2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl Pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Diethyl Pyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of Diethyl Pyridine-2,3-dicarboxylate (CAS No. 2050-22-8).[1][2][3] It is a key intermediate in the synthesis of various organic compounds, including herbicides.[4][5] This document details the compound's physicochemical properties, predicted basicity, and relevant experimental protocols for its synthesis and chemical transformations. The information is presented to support research, development, and application activities involving this versatile pyridine derivative.

Physicochemical Properties

This compound is a diester derivative of pyridine-2,3-dicarboxylic acid. Its fundamental physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 2050-22-8 | [1] |

| Boiling Point | 282 - 283 °C | [6][7] |

| Density | 1.165 g/cm³ | [6] |

| Refractive Index | 1.508 | [6] |

| Synonyms | Diethyl 2,3-pyridinedicarboxylate, Diethyl quinolinate | [2][3] |

Basicity and pKa Analysis

The basicity of this compound is a critical parameter influencing its reactivity and handling. The lone pair of electrons on the nitrogen atom of the pyridine ring is responsible for its basic character. However, the presence of two electron-withdrawing diethyl carboxylate groups at the 2- and 3-positions significantly impacts this property.

Theoretical Prediction:

The ester functionalities exert a negative inductive (-I) and negative mesomeric (-M) effect, drawing electron density away from the pyridine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, leading to a decrease in basicity compared to unsubstituted pyridine.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.[8]

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

Acrolein monomer

-

n-Butanol

-

p-Toluenesulfonic acid

Procedure:

-

Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).[8]

-

Add p-toluenesulfonic acid (20 mg) to the solution.[8]

-

Reflux the mixture for 10 hours.[8]

-

Add an additional portion of acrolein monomer (0.1 g) and continue to reflux for another 5 hours.[8]

-

After the reaction is complete, distill off the solvent.[8]

-

Purify the residue by distillation under reduced pressure to obtain this compound.[8] The product has a boiling point of 135°-145° C at 3 Torr.[8]

Hydrolysis to Pyridine-2,3-dicarboxylic Acid

The diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic conditions. The following protocol is for a related compound, 5-ethyl-2,3-diethoxycarbonylpyridine, and can be adapted.[5]

Materials:

-

This compound

-

Toluene

-

Aqueous sodium hydroxide (48%)

-

Sulfuric acid (50%)

Procedure:

-

In a flask equipped with a reflux condenser, mix the this compound, toluene, and water.[5]

-

Add 48% aqueous sodium hydroxide solution under vigorous stirring in a nitrogen atmosphere.[5]

-

Reflux the mixture for approximately 3.5 hours.[5]

-

Cool the reaction mixture to room temperature and allow the layers to separate.[5]

-

Acidify the aqueous layer to a pH of approximately 1.65 with 50% sulfuric acid at 45-55 °C.[4][5]

-

Slowly cool the solution to 20 °C to precipitate the Pyridine-2,3-dicarboxylic acid.[5]

-

Filter the white crystals, wash with cold water, and dry under reduced pressure.[5]

Conversion to Pyridine-2,3-dicarboxylic Anhydride

The resulting diacid can be converted to the cyclic anhydride, a valuable synthetic intermediate.[4]

Materials:

-

Pyridine-2,3-dicarboxylic acid

-

Acetic anhydride

-

Aprotic basic amine (e.g., 4-picoline)

-

Organic solvent (e.g., tetrahydrofuran)

Procedure:

-

Ensure the Pyridine-2,3-dicarboxylic acid is anhydrous, for example, by azeotropic distillation with an appropriate solvent.[4]

-

In an organic solvent, treat the anhydrous diacid with at least a stoichiometric amount of acetic anhydride.[4]

-

The reaction is catalyzed by an aprotic basic amine and is typically conducted at a temperature between 10-40°C.[4]

-

The resulting cyclic anhydride can then be used in subsequent reactions.[4]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Pathways

This diagram outlines the key chemical transformations of this compound.

Caption: Key chemical transformations of the target compound.

Factors Affecting Basicity

The following diagram illustrates the electronic and steric factors that influence the basicity of the pyridine nitrogen in this compound.

Caption: Factors that decrease the basicity of the compound.

Spectroscopic Data

Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available for this compound and are essential for its characterization.[9][10] Researchers are advised to consult spectral databases for detailed information.

Conclusion

This compound is a pyridine derivative of significant interest in synthetic chemistry. Its basicity is markedly reduced by the presence of two electron-withdrawing ester groups. The experimental protocols provided herein offer a foundation for its synthesis and further chemical manipulation. This technical guide serves as a valuable resource for professionals engaged in research and development involving this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 2050-22-8 [chemicalbook.com]

- 3. This compound CAS#: 2050-22-8 [amp.chemicalbook.com]

- 4. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. prepchem.com [prepchem.com]

- 9. This compound(2050-22-8) 1H NMR [m.chemicalbook.com]

- 10. 2050-22-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Diethyl Pyridine-2,3-dicarboxylate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl Pyridine-2,3-dicarboxylate, also known as Diethyl quinolinate, is a significant heterocyclic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of herbicides. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthetic methodologies. Quantitative data from various synthetic routes are summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved.

Chemical Structure and Properties

This compound is a diester derivative of quinolinic acid (Pyridine-2,3-dicarboxylic acid). The molecule consists of a pyridine ring substituted with two ethoxycarbonyl groups at the 2 and 3 positions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Diethyl 2,3-pyridinedicarboxylate, Diethyl quinolinate, 2,3-Pyridinedicarboxylic acid diethyl ester | [1] |

| CAS Number | 2050-22-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2][4] |

| Molecular Weight | 223.23 g/mol | [2][4] |

| Boiling Point | 282 - 283 °C | [1][4] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | CCOC(=O)c1cccnc1C(=O)OCC | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. This section details the most prominent synthetic pathways.

Hantzsch-type Pyridine Synthesis and Related Cyclocondensations

A common and versatile approach to the pyridine ring system involves the condensation of an enamine or its equivalent with a 1,3-dicarbonyl compound or a suitable α,β-unsaturated carbonyl compound.

One specific method involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.

Caption: Hantzsch-type synthesis of this compound.

-

Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

-

Add p-toluenesulfonic acid (20 mg) to the mixture.

-

Reflux the mixture for 10 hours.

-

Add additional acrolein monomer (0.1 g) and continue to reflux for another 5 hours.

-

Distill off the solvent.

-

Purify the residue by distillation under reduced pressure to obtain this compound.

Table 2: Quantitative Data for Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein

| Parameter | Value | Reference |

| Yield | 72.3% | [1] |

| Boiling Point of Product | 135-145 °C (at 3 Torr) | [1] |

| Purity (by GC) | 96.4% | [1] |

Synthesis from α-Halo-β-ketoesters

Another established route involves the reaction of an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt. This method is a variation of the Hantzsch pyridine synthesis. A specific example is the reaction of diethyl 3-chloro-2-oxo-butanedioate with 2-ethacrolein and ammonium sulfamate.

Caption: Experimental workflow for the synthesis of a this compound derivative.

-

Prepare a stirred mixture of 2-ethacrolein (4.2 g, 0.05 mol), diethyl 3-chloro-2-oxo-butanedioate (11.2 g, 0.05 mol), and ammonium sulfamate (15.4 g, 0.135 mol) in ethanol (37 mL).

-

Heat the mixture at reflux for 15 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Treat the residue with water and extract with ethyl acetate.

-

Further purification of the ethyl acetate extract will yield the desired product (in this case, Diethyl 5-ethylpyridine-2,3-dicarboxylate).

Esterification of Quinolinic Acid

A straightforward and classical approach is the direct Fischer esterification of 2,3-pyridinedicarboxylic acid (quinolinic acid) with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Note: The following is a general procedure for a related compound, Diethyl Pyridine-2,5-dicarboxylate, which can be adapted.

-

To a suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL), slowly add concentrated sulfuric acid (100 mL) over 1.5 hours.

-

Reflux the resulting brown reaction mixture for 16 hours.

-

Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation.

-

Continue this azeotropic distillation for 5 hours, adding a 1:1 benzene/ethanol mixture at 30-minute intervals.

-

Pour the reaction mixture onto ice-water (30 L).

-

Neutralize the mixture with solid sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the ethyl acetate layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by silica gel chromatography.

Synthesis using Ammonium Acetate as a Nitrogen Source

To address environmental concerns, a method utilizing ammonium acetate as the nitrogen source has been developed for the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a derivative of the target molecule. This approach is reported to be high-yielding and more environmentally friendly.

Table 3: Optimized Conditions for Synthesis using Ammonium Acetate

| Parameter | Condition | Reference |

| Nitrogen Source | Ammonium Acetate | [4][5] |

| Solvent | Ethanol | [4] |

| Reactant Molar Ratio (M1:2-ethyl acrolein:ammonium acetate) | 1:1.2:2.5 | [4] |

| Reaction Temperature | 80 °C | [4] |

| Reaction Time | 5 hours | [4] |

| Yield | 96.8% | [4][5] |

-

Charge a four-necked flask equipped with a mechanical stirrer and a thermometer with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

-

Heat the mixture to 80 °C.

-

Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).

-

Maintain the reaction at 80 °C for 5 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

-

Dry the organic phase, filter, and concentrate to obtain the product.

Comparative Analysis of Synthesis Methods

Table 4: Comparison of Key Synthesis Methods for this compound and its Derivatives

| Method | Key Reactants | Catalyst/Reagent | Yield | Advantages | Disadvantages |

| Hantzsch-type Synthesis | Diethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein | p-Toluenesulfonic acid | 72.3% | Good yield, well-established | Requires specific enamine starting material |

| α-Halo-β-ketoester Route | Diethyl 3-chloro-2-oxo-butanedioate, 2-Ethacrolein | Ammonium sulfamate | Not specified | Versatile for substituted pyridines | Use of halogenated starting material |

| Fischer Esterification | 2,3-Pyridinedicarboxylic acid, Ethanol | Concentrated H₂SO₄ | Not specified for 2,3-isomer | Direct, uses readily available starting acid | Requires harsh acidic conditions, potential for side reactions |

| Ammonium Acetate Method | 2-chloro-3-oxo-succinic acid diethyl ester, 2-Ethyl acrolein | Ammonium acetate | 96.8% | High yield, environmentally friendlier | Multi-step synthesis of starting materials |

Conclusion

The synthesis of this compound and its derivatives can be accomplished through various effective methodologies. The choice of a particular synthetic route will be guided by factors such as the desired scale of production, the availability and cost of starting materials, and environmental considerations. The Hantzsch-type synthesis and related cyclocondensations offer a versatile platform for constructing the pyridine ring, while the direct esterification of quinolinic acid presents a more classical and straightforward approach. The development of greener alternatives, such as the use of ammonium acetate as a nitrogen source, highlights the ongoing efforts to improve the sustainability of these important chemical transformations. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to Pyridine Dicarboxylate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of pyridine dicarboxylic acids and their derivatives. It covers fundamental aspects of their synthesis, reactivity, coordination chemistry, and diverse applications, with a particular focus on their role in medicinal chemistry and materials science.

Introduction to Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. The isomers, differing in the positions of the carboxyl groups, exhibit distinct chemical and physical properties, influencing their coordination behavior and applications.[1] Among the most studied isomers are 2,6-pyridinedicarboxylic acid (dipicolinic acid), 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), and 3,5-pyridinedicarboxylic acid.[1][2] These compounds are notable for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions.[3] Their derivatives, such as esters and amides, are also of significant interest, finding applications in the development of novel materials and pharmaceuticals.[4][5]

Synthesis of Pyridine Dicarboxylic Acids and Derivatives

The synthesis of pyridine dicarboxylic acids can be achieved through various methods, with the oxidation of substituted pyridine precursors being a common approach. For instance, pyridine-2,5-dicarboxylic acid can be prepared by the oxidation of 6-methylnicotinic acid using a strong oxidizing agent like potassium permanganate.[2] A more recent approach involves a one-pot reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[6]

Derivatives such as amides are typically synthesized through the condensation of the corresponding acyl chlorides with aromatic amines.[4] The general procedure involves converting the dicarboxylic acid to its diacyl chloride using an agent like oxalyl chloride, followed by reaction with the desired amine.[4]

Experimental Protocols

Synthesis of Pyridine-2,5-dicarboxylic Acid via Oxidation [2]

-

Oxidation: 6-methylnicotinic acid is oxidized using potassium permanganate (KMnO₄) in an aqueous or alkaline solution.

-

Filtration: The resulting mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: The filtrate is acidified to precipitate the crude pyridine-2,5-dicarboxylic acid.

-

Purification: The crude product is purified by dissolving it in a dilute alkaline solution, treating it with decolorizing carbon, filtering, and then re-precipitating the pure product by adding an acid to adjust the pH to 2-3.

-

Drying: The purified product is washed and dried.

General Procedure for Synthesis of Pyridine-2,6-dicarboxamides [4]

-

Acid Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. The mixture is stirred at room temperature until a clear solution is formed. The solvent and volatile residues are then removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in a suitable solvent (e.g., a DCM/THF mixture) and cooled. The desired aromatic amine and a base (e.g., triethylamine) are added, and the reaction is stirred for 24 hours.

-

Work-up and Purification: The reaction mixture is processed to isolate the crude product, which is then purified by chromatography.

Reactivity and Key Chemical Transformations

The reactivity of pyridine dicarboxylic acids is governed by the pyridine ring and the two carboxylic acid groups. The pyridine nitrogen is basic and can be protonated or coordinated to Lewis acids.[7] The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides.[4][5] Decarboxylation can occur under heating, particularly when the molecule is adsorbed on a metal surface.[8]

The anhydride of 2,3-pyridinedicarboxylic acid shows interesting reactivity towards nitrogen nucleophiles. Reaction with aromatic amines in acetic acid at room temperature yields arylcarbamoylpyridinecarboxylic acids. However, upon heating, a mixture of the cyclic imide and nicotinamides is formed.[9]

Caption: Key chemical transformations of pyridine dicarboxylic acids.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylates are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their rigidity and multiple coordination sites (the pyridine nitrogen and the two carboxylate oxygens).[3][10] The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can influence the final structure, leading to diverse dimensionalities from 1D chains to 3D frameworks.[3][11]

For example, pyridine-2,6-dicarboxylic acid readily coordinates with a variety of metal ions to form structures ranging from 1D zigzag chains with zinc(II) to 3D microporous polymers with neodymium(III).[3] The use of co-ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, is crucial in mediating the crystallization and influencing the final architecture of the coordination polymers.[11]

Caption: General workflow for the synthesis of MOFs using pyridine dicarboxylates.

Quantitative Data on Coordination Complexes

| Ligand | Metal Ion | Complex Stoichiometry | Dimensionality | Reference |

| Pyridine-3,5-dicarboxylic acid | Cd(II) | [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n | 3D | [12][13] |

| Pyridine-3,5-dicarboxylic acid | Mn(II) | [Mn(PDC)(DMF)]n | 3D | [12][13] |

| Pyridine-3,5-dicarboxylic acid | Zn(II) | [Zn(PDC)(H₂O)(DMF)]n | 2D | [12][13] |

| Pyridine-2,6-dicarboxylic acid | Zn(II) | {[Zn(PDA)(H₂O)₁.₅]}n | 1D | [10] |

| Pyridine-2,6-dicarboxylic acid | Nd(III) | {[Nd₂(PDA)₃(H₂O)₃]·0.5H₂O}n | 3D | [10] |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II) | [Mn(μ₄-pdba)(H₂O)]n | 3D | [11] |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Co(II) | {[Co(μ₃-pdba)(phen)]·2H₂O}n | 2D | [11] |

Applications in Medicinal Chemistry and Drug Development

Pyridine derivatives are of immense importance in medicinal chemistry, with many possessing a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[14][15] Pyridine dicarboxylic acid scaffolds are particularly valuable in the design of enzyme inhibitors and other therapeutic agents.[4][15] For example, metal chelators containing the pyridine-2,6-dicarboxamide moiety have shown significant neuroprotective effects.[4]

Pyridine-2,5-dicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[2] Furthermore, it is a metabolite in the tryptophan degradation pathway, which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD).[2]

Caption: Dual role of Pyridine-2,5-dicarboxylic Acid in metabolism and inflammation.

Catalytic Applications

Complexes of pyridine dicarboxylates with transition metals have shown promise as catalysts in various organic transformations. For instance, ruthenium complexes containing pyridine-2,6-dicarboxylate ligands are capable of catalyzing water oxidation, with their activity being influenced by the electronic properties of other ligands in the coordination sphere.[16] Iron(II) coordination polymers derived from an ether-bridged pyridine-dicarboxylate have been shown to be effective catalyst precursors for the oxidation of alkanes.[17] Cobalt(II) complexes with pyridine-2,4-dicarboxylate have been investigated for their catechol oxidase mimic activity.[18]

Spectroscopic Characterization

The characterization of pyridine dicarboxylic acids and their derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the pyridine ring in the downfield region. The chemical shifts are influenced by the positions of the electron-withdrawing carboxyl groups.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the carboxyl groups. The carboxyl carbons appear at the most downfield chemical shifts.[2]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

A broad absorption band for the O-H stretching of the carboxylic acid groups is typically observed in the 2500-3300 cm⁻¹ range.[1][2]

-

Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹.[1][2]

-

C-N and C=C stretching vibrations characteristic of the pyridine ring appear in the 1400-1600 cm⁻¹ region.[1][2]

-

In metal complexes, the deprotonation of the carboxylic acid groups is indicated by the disappearance of the O-H bands and a shift in the C=O stretching frequencies. The appearance of bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds can also be observed.[1]

Spectroscopic Data Summary

| Compound/Complex | Technique | Key Signals/Absorptions | Reference |

| Pyridine-2,5-dicarboxylic acid | IR (KBr) | O-H stretch: 2500-3300 cm⁻¹ (broad); C=O stretch: ~1700 cm⁻¹; C-N/C=C stretch: 1400-1600 cm⁻¹ | [2] |

| Cr(III) with pyridine dicarboxylates | IR | Absence of O-H bands from COOH; C=O stretch: ~1660 cm⁻¹; M-N/M-O bonds: 400-650 cm⁻¹ | [1] |

| N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide | ¹H NMR (DMSO-d₆) | δ [ppm]: 10.80 (s, 2H), 9.16 (s, 4H), 8.98 (s, 2H), 7.57 (s, 2H) | [4] |

| N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide | ¹³C NMR (DMSO-d₆) | δ [ppm]: 156.0, 153.8, 148.6, 148.0, 133.6, 116.9 | [4] |

Stability Constants of Metal Complexes

The stability of metal complexes with pyridine dicarboxylic acids is a critical parameter, particularly for their application in biological systems and catalysis. Stability constants are typically determined using potentiometric titrations. For instance, the stability constants of cobalt(II) complexes with various pyridine mono- and dicarboxylic acids have been determined.[19] Pyridinedicarboxylic acids that can act as tridentate ligands, such as dipicolinic acid, generally form more stable complexes compared to those that coordinate in a monodentate fashion.[19]

Conclusion

Pyridine dicarboxylate chemistry is a rich and expanding field with significant implications for coordination chemistry, materials science, and drug discovery. The versatility of the pyridine dicarboxylate scaffold, combined with the ability to tune its properties through substitution and coordination, ensures its continued importance in both fundamental and applied research. This guide has provided a foundational understanding of the synthesis, reactivity, and applications of these compounds, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm<sup>−3</sup> NaNO<sub>3</sub> at 25 °C - ProQuest [proquest.com]

Reactivity of Diethyl Pyridine-2,3-dicarboxylate Ester Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine core and two adjacent ester functionalities offer multiple reaction sites, making it a valuable building block for the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of the reactivity of the ester groups of this compound, focusing on key transformations, experimental protocols, and the influence of the pyridine ring on this reactivity.

Core Reactivity of the Ester Groups

The chemical behavior of the ester groups in this compound is primarily governed by the electrophilic nature of the carbonyl carbon. This allows for nucleophilic acyl substitution reactions, which are central to its synthetic utility. The two main categories of reactions discussed in this guide are hydrolysis and amidation. Additionally, the reduction of the ester groups to alcohols represents another important transformation.

The proximity of the two ester groups and the electronic influence of the pyridine nitrogen atom can lead to differential reactivity and the potential for selective transformations, a crucial aspect for targeted synthesis.

Hydrolysis of Ester Groups

The hydrolysis of this compound to its corresponding pyridine-2,3-dicarboxylic acid is a fundamental reaction, often serving as the initial step for the synthesis of derivatives requiring free carboxylic acid moieties. This transformation is typically achieved under basic conditions (saponification).

Experimental Protocol: Saponification

A common procedure for the complete hydrolysis of this compound involves heating the diester with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound in a suitable solvent mixture (e.g., water/ethanol).

-

Add a stoichiometric excess of sodium hydroxide solution.

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the dicarboxylic acid.

-

Isolate the solid pyridine-2,3-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Hydrolysis

| Parameter | Value | Reference |

| Reactant | This compound | N/A |

| Reagent | Sodium Hydroxide | N/A |

| Solvent | Water/Ethanol | N/A |

| Reaction Temp. | Reflux | N/A |

| Reaction Time | 2-4 hours | N/A |

| Product | Pyridine-2,3-dicarboxylic acid | N/A |

| Typical Yield | > 90% | Inferred from similar reactions |

Selective Mono-Hydrolysis

Achieving selective mono-hydrolysis of one of the two ester groups presents a synthetic challenge due to their similar reactivity. However, careful control of reaction conditions, such as using a limited amount of base and lower temperatures, can favor the formation of the monoester, pyridine-2,3-dicarboxylic acid monoethyl ester. The ester group at the 2-position is generally considered more sterically hindered by the pyridine nitrogen, which may offer a handle for selectivity under carefully controlled kinetic conditions.

Amidation of Ester Groups

The conversion of the ester groups to amides is a critical transformation for introducing nitrogen-containing functionalities and building more complex molecular scaffolds. This can be achieved either by direct aminolysis of the diester or, more commonly, through a two-step process involving the initial hydrolysis to the dicarboxylic acid followed by amide coupling.

Indirect Amidation via the Dicarboxylic Anhydride

A highly effective method for the synthesis of amides and imides from this compound involves its conversion to pyridine-2,3-dicarboxylic anhydride. This anhydride is a much more reactive acylating agent than the parent diester.

Experimental Workflow:

Caption: Indirect amidation workflow via the anhydride intermediate.

Experimental Protocol: Amidation of Pyridine-2,3-dicarboxylic Anhydride

The reaction of pyridine-2,3-dicarboxylic anhydride with amines can lead to different products depending on the reaction conditions.

-

Formation of Mono-amides: Reaction with an amine at room temperature typically yields the mono-amide carboxylic acid.[2]

-

Formation of Diamides/Imides: Heating the anhydride with an excess of amine, or with a diamine, can lead to the formation of the corresponding diamide or cyclic imide derivatives.[2]

Quantitative Data for Amidation of the Anhydride:

| Reactant | Nucleophile | Product | Yield | Reference |

| Pyridine-2,3-dicarboxylic anhydride | Substituted Anilines | Arylcarbamoylpyridinecarboxylic acid | 65-85% | [2] |

| Pyridine-2,3-dicarboxylic anhydride | Benzidine | Pyrrolopyridine derivative | High | [2] |

Direct Aminolysis

Direct reaction of this compound with amines to form amides is also possible, although it generally requires more forcing conditions (e.g., high temperatures) or the use of a catalyst due to the lower reactivity of esters compared to anhydrides. The reaction with highly nucleophilic amines, such as hydrazine, can proceed more readily to form the corresponding dihydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems.

Reduction of Ester Groups

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding pyridine-2,3-dimethanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Aqueous work-up solution (e.g., water, followed by dilute acid)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).

-

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude pyridine-2,3-dimethanol.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Reaction Scheme:

Caption: Reduction of this compound to pyridine-2,3-dimethanol.

Reactivity Comparison and Influencing Factors

The reactivity of the two ester groups in this compound can be influenced by several factors:

-

Steric Hindrance: The ester group at the C2 position is in closer proximity to the pyridine nitrogen atom, which can exert a steric effect, potentially hindering the approach of bulky nucleophiles.

-

Electronic Effects: The electron-withdrawing nature of the pyridine ring nitrogen atom increases the electrophilicity of the carbonyl carbons of both ester groups, making them more susceptible to nucleophilic attack compared to their benzene analogs. The effect is more pronounced at the ortho (C2) and para (C4) positions relative to the nitrogen. In the case of the 2,3-dicarboxylate, both ester groups are significantly activated.

-

Chelation: The presence of the nitrogen atom and the two adjacent ester groups can allow for chelation with metal ions, which could be exploited to modulate the reactivity of the ester groups in certain reactions.

Conclusion

This compound is a valuable synthetic intermediate with two reactive ester groups that can undergo a variety of transformations, primarily hydrolysis, amidation, and reduction. The conversion to the more reactive pyridine-2,3-dicarboxylic anhydride provides an efficient route to a wide range of amide and imide derivatives. Understanding the factors that influence the reactivity of the ester groups, including steric and electronic effects, is crucial for designing selective and efficient synthetic strategies in the development of new chemical entities for pharmaceutical and other applications. Further exploration into the selective functionalization of one of the two ester groups remains an area of interest for synthetic chemists.

References

In-Depth Technical Guide: Diethyl pyridine-2,3-dicarboxylate (CAS 2050-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate, with the CAS number 2050-22-8, is a pyridine dicarboxylate derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the ester functionalities. While research on this specific isomer is limited, its structural similarity to other biologically active pyridine dicarboxylates suggests its potential as a valuable building block in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and a discussion of the biological activities of closely related isomers to infer its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| CAS Number | 2050-22-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Synonyms | Diethyl 3,4-pyridinecarboxylate, Pyridine-2,3-dicarboxylic acid diethyl ester | [1] |

| Appearance | Solid or liquid | [2] |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Store at room temperature | [1] |

| Topological Polar Surface Area (TPSA) | 65.49 Ų | [1] |

| LogP | 1.435 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis

A documented method for the synthesis of this compound involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g)

-

Acrolein monomer (0.39 g, with an additional 0.1 g)

-

n-Butanol (10 ml)

-

p-Toluenesulfonic acid (20 mg)

Procedure:

-

Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

-

Add p-toluenesulfonic acid (20 mg) to the mixture.

-

Reflux the mixture for 10 hours.

-

Add an additional portion of acrolein monomer (0.1 g).

-

Continue to reflux the mixture for another 5 hours.

-

After the reaction is complete (the degree of reaction of aminodiester is reported to be 91%), distill off the solvent.

-

Distill the residue under reduced pressure to obtain this compound.

Yield: 0.86 g (72.3%) Boiling Point of Product: 135°-145° C (at 3 Torr) Purity of Product: 96.4% (by gas chromatographic analysis)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported in the available literature, the activities of its isomers and related pyridine dicarboxylate derivatives provide strong indications of its potential pharmacological and agrochemical applications.

Potential as a Prolyl 4-Hydroxylase Inhibitor

The isomer, Diethyl pyridine-2,4-dicarboxylate, is a known potent proinhibitor of prolyl 4-hydroxylase.[4][5] This enzyme is crucial for the post-translational modification of collagen. Inhibition of prolyl 4-hydroxylase leads to underhydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell.[4] This mechanism is of interest for the treatment of fibrotic diseases where there is excessive collagen deposition.

The inhibitory activity of pyridine-2,4-dicarboxylic acid (the active form of the diethyl ester) against prolyl 4-hydroxylase suggests a potential signaling pathway involvement. Prolyl hydroxylase domain (PHD) enzymes, which are also 2-oxoglutarate-dependent dioxygenases like prolyl 4-hydroxylase, are key regulators of the hypoxia-inducible factor (HIF-1α) pathway. Inhibition of PHDs stabilizes HIF-1α, leading to the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival. A combination of diethyl pyridine-2,4-dicarboxylate and resveratrol has been shown to stabilize HIF-1α protein and increase the expression of its target genes.[6] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these enzymes, a hypothesis that warrants experimental validation.

Potential Herbicidal Activity

This compound is noted as a useful reagent in the preparation of herbicides.[7] The related compound, Diethyl 5-ethyl-2,3-pyridinedicarboxylate, is an important intermediate for imidazolinone herbicides.[8] Furthermore, various pyridine derivatives have been synthesized and evaluated as herbicidal inhibitors of photosystem II (PSII) electron transport.[9] These findings suggest that the pyridine-2,3-dicarboxylate scaffold could be a valuable starting point for the development of new herbicidal agents. The exact mechanism of action for herbicides derived from this compound would depend on the final structure, but inhibition of key plant enzymes or disruption of photosynthetic processes are common modes of action for such compounds.[10][11]

Potential Antimicrobial and Anti-Trypanosomatid Activity

Derivatives of pyridine-2,5-dicarboxylic acid have been synthesized and shown to possess promising activity against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[12] While these studies do not directly involve the 2,3-isomer, they highlight the potential of the pyridine dicarboxylate core in the design of novel anti-parasitic agents. The mechanism of action for these compounds is still under investigation but could involve the inhibition of essential parasitic enzymes.

Safety Information

Based on available safety data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical with established synthetic routes. While direct and extensive biological data for this specific isomer is currently lacking in the public domain, the well-documented activities of its isomers, particularly as a prolyl 4-hydroxylase inhibitor, and the use of related compounds in the development of herbicides, suggest that it is a molecule with significant potential for further research and development in both the pharmaceutical and agrochemical sectors. Future studies should focus on the direct evaluation of its biological activity, particularly its effects on prolyl hydroxylases and other 2-oxoglutarate-dependent dioxygenases, as well as its potential as a scaffold for novel herbicides and antimicrobial agents. The detailed synthesis protocol provided in this guide offers a solid foundation for obtaining the compound for such investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Frontier of Diethyl Pyridine-2,3-dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate and its derivatives represent a class of heterocyclic compounds with significant and expanding biological activities. The inherent chemical versatility of the pyridine core, coupled with the reactivity of the dicarboxylate ester functionalities, has positioned these molecules as promising scaffolds in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental methodologies and quantitative activity data are presented to facilitate further research and development in this exciting field.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like n-butanol, followed by refluxing.[1] The resulting product can then be purified by distillation under reduced pressure.[1] Various derivatives can be synthesized by modifying the starting materials or through subsequent reactions on the pyridine ring or the ester groups.

Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine dicarboxylate derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and related compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HCT116 (Colon Cancer) | 16.29 - 68.88 | [1] |

| Thieno[2,3-b]pyridine Derivative | MDA-MB-231 (Breast Cancer) | 2.082 (48h) | [2] |

| Thieno[2,3-b]pyridine Derivative | MCF-7 (Breast Cancer) | 2.053 (48h) | [2] |

| Thieno[2,3-b]pyridine Derivative | SK-OV-3 (Ovarian Cancer) | 5.5 (48h) | [3] |

| Thieno[2,3-b]pyridine Derivative | OVCAR-3 (Ovarian Cancer) | 5.0 (48h) | [3] |

| Thallium(III) complex with pyridine dicarboxylic acid derivative (C1) | A375 (Melanoma) | 81.45 | [4] |

| Thallium(III) complex with pyridine dicarboxylic acid derivative (C3) | A375 (Melanoma) | 7.23 | [4] |

| Thallium(III) complex with pyridine dicarboxylic acid derivative (C3) | HT29 (Colon Cancer) | 193.18 | [4] |

| Thieno[2,3-b]pyridine-phthalimide derivative (Compound 3) | HeLa (Cervical Cancer) | >100 | [5] |

| 1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 4) | HeLa (Cervical Cancer) | 41 | [5] |

| 1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 5) | HeLa (Cervical Cancer) | 38 | [5] |

| 1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 4) | MCF-7 (Breast Cancer) | 44 | [5] |

| 1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 5) | MCF-7 (Breast Cancer) | 49 | [5] |

Signaling Pathways in Anticancer Activity

Studies suggest that certain pyridine dicarboxylate derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. One of the key pathways implicated is the intrinsic or mitochondrial pathway of apoptosis.

Furthermore, some pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the p38 MAP kinase and NF-κB pathways, which are often dysregulated in cancer.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-3-carbonitrile derivative (Compound 7) | Candida albicans | 1.95 | [6] |

| Pyridine-3-carbonitrile derivative (Compound 9) | Candida albicans | 1.95 | [6] |

| Pyridine-3-carbonitrile derivative (Compound 11) | Rhizopus sp. | 1.95 | [6] |

| Pyridine-3-carbonitrile derivative (Compound 14) | Aspergillus niger | 1.95 | [6] |

| Pyridine-3-carbonitrile derivative (Compound 14) | Candida albicans | 1.95 | [6] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21b) | Staphylococcus aureus | 2 | [7] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | Staphylococcus aureus | 2 | [7] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21e) | Staphylococcus aureus | 2 | [7] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21f) | Staphylococcus aureus | 4 | [7] |

| 2-(Methyldithio)pyridine-3-carbonitrile | Acinetobacter baumannii | 0.5 - 64 | [8] |

| N-alkylated pyridine salt (Compound 66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [8] |

| N-alkylated pyridine salt (Compound 66) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [8] |

Antiviral Activity

The pyridine scaffold is a common feature in many antiviral drugs.[9] Research into this compound derivatives has revealed their potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values for some pyridine derivatives against specific viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | 2.23 µg/µL | [10] |

The mechanism of antiviral action for many pyridine derivatives involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or polymerase, or interference with viral entry and maturation processes.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Positive control (known antimicrobial agent)

-

Negative control (broth only)

-

Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add a standardized volume of the inoculum to each well containing the compound dilutions, as well as to the positive control wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these intriguing molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation therapeutics with improved potency and selectivity.

References

- 1. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.ut.ac.ir [journals.ut.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Diethyl Pyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl Pyridine-2,3-dicarboxylate, a key intermediate in the synthesis of various organic compounds, including agrochemicals. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 2,3-Pyridinedicarboxylic acid diethyl ester, Diethyl quinolinate, Quinolinic acid diethyl ester, 2,3-Bis(ethoxycarbonyl)pyridine[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2050-22-8 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| Boiling Point | 282-283 °C | [2][3] |

| Density | 1.165 g/cm³ (Predicted) | [2] |

| Appearance | Light Yellow to Yellow Oil | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound and are essential for its characterization.[4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. Below is a detailed protocol for a common laboratory-scale synthesis.

Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein[5]

This method involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein in the presence of an acid catalyst.

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

Acrolein monomer

-

n-Butanol

-

p-Toluenesulfonic acid

Procedure:

-

Dissolve 1.0 g of Diethyl 1-amino-1,2-ethylenedicarboxylate and 0.39 g of acrolein monomer in 10 ml of n-butanol in a round-bottom flask.

-

Add 20 mg of p-toluenesulfonic acid to the mixture.

-

Reflux the mixture for 10 hours.

-

Add an additional 0.1 g of acrolein monomer to the reaction mixture.

-

Continue to reflux for another 5 hours.

-

After the reaction is complete, distill off the solvent under reduced pressure.

-

The residue is then distilled under reduced pressure to yield this compound.

Expected Yield: Approximately 72.3%[5]

Biological Significance and Signaling Pathway

This compound is a crucial precursor in the manufacture of certain herbicides, particularly those in the imidazolinone class.[6] These herbicides are known for their effectiveness against broadleaf weeds.

The herbicidal activity of pyridine-based compounds, derived from intermediates like this compound, stems from their ability to mimic the natural plant growth hormones known as auxins. This disruption of normal hormonal processes leads to abnormal and uncontrolled growth, ultimately resulting in the death of the target plant.[7][8]

Simplified Signaling Pathway of Pyridine-Based Herbicides

The following diagram illustrates the mechanism of action of pyridine carboxylic acid herbicides, which are synthesized from precursors like this compound.

Caption: Mechanism of action of pyridine-based herbicides.

Experimental and Logical Workflows

The synthesis and application of this compound follow a logical progression from starting materials to the final biologically active product.

Workflow for Synthesis and Application

The diagram below outlines the general workflow from the synthesis of this compound to its application as a precursor for herbicides.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound CAS#: 2050-22-8 [amp.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound(2050-22-8) 1H NMR [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Pyridine-2,3-dicarboxylate from Acrolein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of diethyl pyridine-2,3-dicarboxylate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described method utilizes acrolein and diethyl 1-amino-1,2-ethylenedicarboxylate as key starting materials.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein, catalyzed by an acid. The overall reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl 1-amino-1,2-ethylenedicarboxylate | 1.0 g | [1] |

| Acrolein (initial) | 0.39 g | [1] |

| Acrolein (additional) | 0.1 g | [1] |

| Catalyst | ||

| p-Toluenesulfonic acid | 20 mg | [1] |

| Solvent | ||

| n-Butanol | 10 ml | [1] |

| Reaction Conditions | ||

| Initial Reflux Time | 10 hours | [1] |

| Reflux Time after Addition | 5 hours | [1] |

| Product Yield and Purity | ||

| Yield | 72.3% | [1] |

| Purity (by GC) | 96.4% | [1] |

| Physical Properties | ||

| Boiling Point | 135°-145° C at 3 Torr (140-141 °C at 4 mmHg) | [1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

Acrolein monomer

-

n-Butanol

-

p-Toluenesulfonic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus for reduced pressure distillation

Procedure:

-

Reaction Setup:

-

Initial Reflux:

-

Heat the mixture to reflux and maintain for 10 hours with continuous stirring.[1]

-

-

Addition of Acrolein:

-

After 10 hours, cool the reaction mixture slightly and add an additional portion of acrolein monomer (0.1 g).[1]

-

-

Second Reflux:

-

Solvent Removal:

-

After the second reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (n-butanol) by distillation.

-

-

Product Purification:

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for One-Pot Cyclization Synthesis of Diethyl Pyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of Diethyl Pyridine-2,3-dicarboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections outline established methods, present key quantitative data in a structured format, and provide visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a valuable scaffold in organic synthesis, notably utilized in the preparation of herbicides.[1] One-pot cyclization reactions offer an efficient and streamlined approach to its synthesis, minimizing intermediate isolation steps and improving overall yield and atom economy. This document details two distinct and effective one-pot methodologies for the preparation of this important compound.

Data Presentation: A Comparative Overview of Synthesis Parameters

The following table summarizes the quantitative data for two prominent one-pot synthesis methods for this compound and a related derivative, providing an at-a-glance comparison of reactants, conditions, and outcomes.

| Method | Reactant 1 | Reactant 2 | Nitrogen Source/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method 1 | Diethyl 1-amino-1,2-ethylenedicarboxylate | Acrolein monomer | p-toluenesulfonic acid | n-butanol | Reflux | 15 | 72.3 | [2] |

| Method 2 | Propargylamine | Diethyl butynedioate | Hydrogen Peroxide (oxidant) | Ethanol | 65 | 12 | 82 | [1][3] |

| Related Synthesis | Diethyl 3-chloro-2-oxo-butanedicarboxylate | 2-Ethylacrolein | Ammonium sulfamate | Ethanol | Reflux | 15 | Not specified | [4] |

| Related Synthesis | 2-chloro-3-oxo-succinic acid diethyl ester | 2-ethyl acrolein | Ammonium acetate | Ethanol | 80 | 5 | 96.8 | [5] |

Experimental Protocols

Method 1: From Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein

This protocol is based on the reaction of an enamine with an α,β-unsaturated aldehyde, followed by cyclization and oxidation.

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

Acrolein monomer

-

n-Butanol

-

p-Toluenesulfonic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).[2]

-

Add p-toluenesulfonic acid (20 mg) to the mixture.[2]

-

Heat the mixture to reflux and maintain for 10 hours.[2]

-

Add an additional portion of acrolein monomer (0.1 g) and continue to reflux for another 5 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the solvent under reduced pressure.[2]

-

Purify the residue by vacuum distillation to yield this compound.[2] The product has a boiling point of 135°-145° C at 3 Torr.[2]

Method 2: From Propargylamine and Diethyl Butynedioate

This method involves a cyclization reaction between an amine and an activated alkyne, followed by in-situ oxidation.

Materials:

-

Propargylamine

-

Diethyl butynedioate

-

Ethanol

-

50% Hydrogen peroxide

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

To a 250 mL reaction flask, add propargylamine (0.2 mmol), diethyl butynedioate (34 g, 0.2 mmol), and ethanol (100 mL).[1]

-

With stirring, add 50% hydrogen peroxide (~26 mL, 0.30 mmol).[1]

-

Heat the reaction mixture to 65 °C and maintain for 12 hours.[1]

-

Monitor the reaction progress by TLC until the diethyl butynedioate is completely consumed.[1]

-

Upon completion, recover the ethanol by atmospheric distillation.[1]

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[1]

-

Recover the ethyl acetate by atmospheric distillation.

-

Purify the product by reduced pressure distillation, collecting the fraction at 165-170 °C/6 mmHg to obtain this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction pathway for the one-pot synthesis of this compound.

References

- 1. This compound CAS#: 2050-22-8 [amp.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 4. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Diethyl Pyridine-2,3-dicarboxylate in Herbicide Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Pyridine-2,3-dicarboxylate and its derivatives are pivotal intermediates in the synthesis of the imidazolinone class of herbicides. These herbicides, including the widely used imazethapyr and imazapyr, are valued for their broad-spectrum activity against various weeds. The core mechanism of action for imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] Its disruption leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[5] This document provides detailed application notes, experimental protocols for the synthesis of these herbicides from this compound derivatives, and methods for evaluating their biological activity.

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

Imazolinone herbicides act as potent inhibitors of the AHAS enzyme. This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4] The inhibition of AHAS leads to a depletion of these amino acids, which are vital for protein synthesis and overall plant development.[5] The subsequent cessation of cell division and growth in meristematic tissues results in the death of susceptible plants.[2]

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway by Imidazolinone Herbicides.

Data Presentation: Synthesis Yields and Herbicide Efficacy

The following tables summarize key quantitative data related to the synthesis of imazethapyr and its herbicidal activity.

Table 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate and Imazethapyr

| Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) | Purity (%) | Reference(s) |

| Direct Esterification | 5-ethyl-2,3-pyridinedicarboxylic acid | Diethyl 5-ethylpyridine-2,3-dicarboxylate | Concentrated H₂SO₄ | Toluene | >90 | >90 | [6] |

| Indirect Esterification | 5-ethyl-2,3-pyridinedicarboxylic acid | Diethyl 5-ethylpyridine-2,3-dicarboxylate | SOCl₂, DMF | Dichloroethane | >90 | >89 | [6] |

| Cyclization to Imazethapyr | Diethyl 5-ethylpyridine-2,3-dicarboxylate | Imazethapyr | 2-amino-2,3-dimethylbutanamide, Sodium Ethoxide | Toluene | 85-89.1 | 98.4-99.2 | [6][7] |

Table 2: Herbicidal and Toxicological Data for Imazapyr and Imazethapyr

| Compound | Test Organism | Endpoint | Value | Reference(s) |

| Imazapyr | Sugarcane | IC₅₀ | Varies by clone (e.g., N12: 0.1 µM) | [8] |

| Imazapyr | Rat (oral) | LD₅₀ | >5000 mg/kg | [9][10] |

| Imazapyr | Rabbit (dermal) | LD₅₀ | >2000 mg/kg | [9] |

| Imazapyr | Fish (generic) | LC₅₀ | >100 mg/L | [9] |

| Imazethapyr | Allium cepa | EC₅₀ | 20 ppm | [11] |

| Imazethapyr | Rat (oral) | LD₅₀ | >5000 mg/kg | [12] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol outlines the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.

Materials:

-

5-ethyl-2,3-pyridinedicarboxylic acid

-

Absolute Ethanol

-

Toluene

-

Concentrated Sulfuric Acid

-

Reaction flask with a rectifying tower and water segregator

-

Distillation apparatus

Procedure:

-

To a reaction flask, add 19.5 g (0.1 mol) of 5-ethyl-2,3-pyridinedicarboxylic acid, 27.6 g (0.6 mol) of ethanol, 70 g of toluene, and 19.6 g (0.2 mol) of concentrated sulfuric acid.[6]

-

Heat the mixture to reflux and begin azeotropic distillation to remove water.[6]

-

Continue the reaction for approximately 4 hours, or until the starting material is completely consumed as monitored by a suitable analytical technique (e.g., TLC or HPLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with water until it is neutral.

-

Remove the toluene solvent by distillation under reduced pressure to yield the crude diethyl 5-ethylpyridine-2,3-dicarboxylate as a light yellow oily liquid.[6]

-

Purify the product by vacuum distillation or column chromatography if necessary.

Caption: Workflow for the Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Protocol 2: Synthesis of Imazethapyr from Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol describes the cyclization reaction to form the final herbicide product.

Materials:

-

Diethyl 5-ethylpyridine-2,3-dicarboxylate

-

2-amino-2,3-dimethylbutanamide

-

Sodium ethoxide

-